molecular formula C8H12O B1330283 3-Ethylcyclohex-2-en-1-one CAS No. 17299-34-2

3-Ethylcyclohex-2-en-1-one

Cat. No. B1330283
CAS RN: 17299-34-2
M. Wt: 124.18 g/mol
InChI Key: UORVPNKUEOFRLW-UHFFFAOYSA-N
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Description

3-Ethylcyclohex-2-en-1-one is a compound that can be considered as a derivative of cyclohexenone with an ethyl group substitution. It is related to various other cyclohexenone derivatives that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of cyclohexenone derivatives often involves the use of readily available starting materials and aims to introduce functional groups that can serve as intermediates for further chemical transformations. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 utilized L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another approach for synthesizing substituted cyclohexenones involved treating allylic alcohol with PPh3.HBr followed by aldehydes in the presence of a base, yielding 1,3-dienes . Additionally, FeCl3/SiO2 nanoparticles have been used as a robust and efficient catalyst for the one-pot synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters .

Molecular Structure Analysis

The molecular structures of cyclohexenone derivatives have been elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal and molecular structures of certain chalcone derivative types of molecules, which are important for their biological activities, have been confirmed by X-ray diffraction data . These studies often reveal the conformation of the cyclohexenone ring and the spatial arrangement of substituents, which are crucial for understanding the reactivity and interaction of these molecules.

Chemical Reactions Analysis

Cyclohexenone derivatives can undergo various chemical reactions, including self-condensation, which can lead to a variety of dimeric products . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, which serve as reactive intermediates for further synthesis . The isomerization and rearrangement reactions of certain cyclohexenone derivatives have also been studied, demonstrating their dynamic behavior under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives are determined by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity. The crystal packing stability of these compounds can be influenced by weak intermolecular interactions, such as hydrogen bonding . Additionally, the conformation of the cyclohexane ring, whether it is in a chair or other conformation, can impact the molecule's physical properties and reactivity . The introduction of cyano groups has been explored to synthesize novel compounds with unique properties, as demonstrated by the first synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .

Scientific Research Applications

Synthesis Applications

  • Synthesis of 2-Aminocyclohex-1-ene-1-carboxylic Esters : A green method for synthesizing 2-aminocyclohex-1-ene-1-carboxylic esters has been developed using FeCl3/SiO2 nanoparticles, showcasing high yields and the use of an inexpensive, reusable catalyst (Kalhor & Safaei-Ghomi, 2015).
  • Enantioselective Synthesis : A study demonstrated the enantioselective synthesis of 3-ethylcyclohexanone using a Cu(I) salt/N-heterocyclic carbene–Ag complex, achieving a reversal of enantioselectivity by changing the substrate addition order (Matsumoto et al., 2016).
  • Photocycloaddition Reactions : Research on photocycloaddition reactions of 2-acylcyclohex-2-enones showed selective reactions to produce diacylcyclobutene derivatives and benzopyranones (Ferrer & Margaretha, 2001).

Chemical Characterization and Modification

  • Cyclohexenone Synthesis : The cyclocondensation of 3-aryl-1-(2-thienyl)prop-2-en-1-ones with ethyl acetoacetate led to the synthesis of valuable intermediates for heterocycles synthesis (Roman, 2004).
  • Crystal Structure Studies : The synthesis of complex cyclohexyl structures was analyzed, providing insights into molecular arrangements and intermolecular hydrogen bonding patterns (Kavitha et al., 2006).

Applications in Organic Chemistry

  • Catalytic Activity in Cyclohexene Oxidation : Novel iron(II) and cobalt(II) phthalocyanine complexes showed potential as catalysts for cyclohexene oxidation, revealingspecific product selectivity and effective use of various oxidants (Saka et al., 2013).
  • Nickel-Catalyzed Cocyclization : A study on nickel-catalyzed intermolecular cocyclization involving ethyl cyclopropylideneacetate and various alkynes has provided insights into the synthesis of seven-membered carbocycles (Saito et al., 2007).
  • Synthesis of Aryl, Heteroaryl, and Vinyl Sulfides : The use of cis-1,2-cyclohexanediol as a ligand in a Cu-catalytic system was shown to be effective for the synthesis of a broad range of biologically important sulfides (Kabir et al., 2010).

Future Directions

Future research could focus on further elucidating the chemical properties and potential applications of 3-Ethylcyclohex-2-en-1-one. For instance, given the role of similar compounds as anti-aggregation pheromones in certain beetle species , 3-Ethylcyclohex-2-en-1-one could potentially have applications in pest management strategies.

properties

IUPAC Name

3-ethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORVPNKUEOFRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286058
Record name 3-ethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylcyclohex-2-en-1-one

CAS RN

17299-34-2
Record name NSC43635
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JP Barnier, V Morisson, I Volle, L Blanco - Tetrahedron: Asymmetry, 1999 - Elsevier
Resolutions of endo-bicyclo[4.1.0]heptan-2-ols were achieved by acylation in the presence of lipase from Candida antarctica (Novozym ® ). The (1S,2R,6R) enantiomers reacted faster …
Number of citations: 19 www.sciencedirect.com
M Vuagnoux‐d'Augustin… - Chemistry–A European …, 2007 - Wiley Online Library
Me 3 Al, Et 3 Al, and vinylalane species undergo enantioselective conjugate addition to a wide range of 2‐ or 3‐substituted enones (cyclopent‐2‐enones, cyclohex‐2‐enones, 3‐methyl …
L Chabaud, T Jousseaume, P Retailleau, C Guillou - 2010 - Wiley Online Library
… 5-(1-Ethyl-3-oxocyclohexyl)furan-2(5H)-one (3f): This compound was prepared according to the General Procedure A from 3-ethylcyclohex-2-en-1-one (2f, 70 mg, 0.564 mmol) and 2-(…
S Yoon, S Lee, SH Nam, H Lee, Y Lee - Organic & Biomolecular …, 2022 - pubs.rsc.org
… Compound 3bc was synthesized from 3-ethylcyclohex-2-en-1-one (1b, 105 μL, 0.800 mmol) and 4-chloro-1H-pyrazole (2c, 41.0 mg, 0.400 mmol) in 80% yield (72.4 mg, 0.319 mmol) as …
Number of citations: 1 pubs.rsc.org
ME Hulley, HS Toogood, A Fryszkowska… - …, 2010 - Wiley Online Library
This work describes the development of an automated robotic platform for the rapid screening of enzyme variants generated from directed evolution studies of pentraerythritol tetranitrate …
C Portolani, G Centonze, P Righi… - Accounts of Chemical …, 2022 - ACS Publications
… (16) We selected the reaction between 3-ethylcyclohex-2-en-1-one 12 and N-(2-tert-butylphenyl)maleimide 9 as a model, which was catalyzed by 20 mol % of 13 and 40 mol % of 14 (…
Number of citations: 4 pubs.acs.org
D Lankri, G Albarghouti, M Mahameed… - The Journal of …, 2017 - ACS Publications
The new reactivity of α,β-unsaturated enaminones driven by their “dual electronic attitude” is reported. We introduce unexplored, α-enaminone synthones and reveal the unusual …
Number of citations: 10 pubs.acs.org
P Thomas - 2019 - ora.ox.ac.uk
… For example, trimethylaluminium was added to 3ethylcyclohex-2-en-1-one to afford the 1,4-adduct in 78% yield and 94% ee (Scheme 1.25). …
Number of citations: 3 ora.ox.ac.uk
N Di Iorio, P Righi, A Mazzanti… - Journal of the …, 2014 - ACS Publications
… We screened various primary amines and acidic cocatalysts in a model reaction between 3-ethylcyclohex-2-en-1-one 1a and N-(2-t-butylphenyl)maleimide 2a (Table 1). The first …
Number of citations: 126 pubs.acs.org
J Lee - 2019 - deepblue.lib.umich.edu
Polyols, such as carbohydrates and other compounds containing multiple hydroxyl groups, represent an important class of molecules. The selective transformations of polyol-containing …
Number of citations: 0 deepblue.lib.umich.edu

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